molecular formula C19H40N2O7 B11828516 N-Boc-C1-PEG5-C3-NH2

N-Boc-C1-PEG5-C3-NH2

Cat. No.: B11828516
M. Wt: 408.5 g/mol
InChI Key: PNJZMOHIDNWPLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-C1-PEG5-C3-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Boc-C1-PEG5-C3-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are PROTAC molecules, which consist of two ligands connected by the this compound linker .

Scientific Research Applications

N-Boc-C1-PEG5-C3-NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in the development of drugs for diseases caused by aberrant protein functions.

    Industry: Used in the production of specialized reagents and tools for biochemical research.

Mechanism of Action

N-Boc-C1-PEG5-C3-NH2 functions as a linker in PROTAC molecules. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-C1-PEG5-C3-NH2 is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for the synthesis of PROTACs. This makes it a valuable tool in the development of targeted protein degradation therapies .

Properties

Molecular Formula

C19H40N2O7

Molecular Weight

408.5 g/mol

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate

InChI

InChI=1S/C19H40N2O7/c1-19(2,3)28-18(22)21-7-5-9-24-11-13-26-15-17-27-16-14-25-12-10-23-8-4-6-20/h4-17,20H2,1-3H3,(H,21,22)

InChI Key

PNJZMOHIDNWPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCOCCOCCOCCCN

Origin of Product

United States

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